Product packaging for 3-(Sec-butylamino)propanenitrile(Cat. No.:CAS No. 21539-52-6)

3-(Sec-butylamino)propanenitrile

Cat. No.: B3116259
CAS No.: 21539-52-6
M. Wt: 126.2 g/mol
InChI Key: RZEBBRPGHWEYBX-UHFFFAOYSA-N
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Description

Significance of 3-(Sec-butylamino)propanenitrile in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its potential as a versatile precursor. smolecule.com The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, amides, and ketones through reactions like reduction and hydrolysis. smolecule.com This versatility allows for the introduction of a wide array of functionalities into a target molecule.

Simultaneously, the secondary amine group can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, including alkylation, acylation, and condensation reactions. smolecule.com This dual reactivity makes this compound a valuable tool for "growing" molecular complexity from a relatively simple starting material. For instance, the amino group can be used to introduce the entire sec-butylaminopropanenitrile moiety onto another molecule, which can then be further elaborated through reactions of the nitrile group. While specific, large-scale applications in published research are not yet widespread, its structural motifs are found in more complex molecules investigated in medicinal chemistry, suggesting its potential as a key intermediate.

Historical Development and Context of Alkylamino-Nitriles

The study of aminonitriles has a rich history dating back to the 19th century with the discovery of the Strecker synthesis in 1850. This reaction, which produces α-aminonitriles from aldehydes, ammonia (B1221849), and cyanide, laid the groundwork for the synthesis of amino acids and highlighted the synthetic importance of the aminonitrile functional group. mdpi.com

The development of β-aminonitriles, the class to which this compound belongs, followed a different trajectory. A key parent compound, β-aminopropionitrile (BAPN), was identified as the causative agent of lathyrism, a disease affecting connective tissues. wikipedia.org This discovery, while highlighting its biological activity, also spurred chemical interest in its synthesis and the synthesis of its derivatives. Early methods for the preparation of β-aminopropionitrile involved the reaction of ammonia with acrylonitrile (B1666552). wikipedia.org

Over the decades, synthetic methods for producing a variety of N-substituted β-aminonitriles have been developed, driven by the search for new biologically active compounds and versatile synthetic intermediates. These methods often involve the Michael addition of amines to acrylonitrile or the reaction of halo-propionitriles with amines. The development of catalytic methods for the synthesis of β-amino acids and their nitrile precursors has also been an area of active research, further expanding the toolbox available to synthetic chemists for creating compounds like this compound. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3116259 3-(Sec-butylamino)propanenitrile CAS No. 21539-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butan-2-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEBBRPGHWEYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Sec Butylamino Propanenitrile

Established Reaction Pathways

The traditional synthesis of amino-nitriles has relied on several robust and well-documented reaction pathways. For 3-(Sec-butylamino)propanenitrile, a β-amino nitrile, the most relevant methods include adaptations of classical name reactions and fundamental nucleophilic additions.

Strecker Synthesis and its Adaptations for Amino-Nitrile Formation

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids and their precursor α-amino nitriles. wikipedia.orgyoutube.com The classic reaction involves a three-component condensation of an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a cyanide source, typically hydrogen cyanide (HCN) or an alkali metal cyanide like potassium cyanide (KCN). wikipedia.orgnrochemistry.com The mechanism proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide ion to yield the α-amino nitrile. wikipedia.orgmasterorganicchemistry.com

While the Strecker synthesis is a cornerstone for α-amino nitrile production, its direct application to form this compound, which is a β-amino nitrile, is not the conventional pathway. The structure of this compound does not arise from a simple one-pot condensation of a carbonyl compound, sec-butylamine (B1681703), and cyanide in the typical Strecker fashion. However, the principles of nitrile and amine chemistry central to the Strecker reaction are fundamental to understanding the alternative pathways used for β-amino nitrile synthesis.

Alkylation Reactions in the Synthesis of this compound

A straightforward and established method for synthesizing this compound is through the nucleophilic substitution reaction involving the alkylation of sec-butylamine. In this approach, sec-butylamine acts as the nucleophile, attacking an alkyl halide or a similar substrate containing a leaving group. The most common substrate for this purpose is a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An excess of the sec-butylamine starting material can also serve this purpose. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

Table 1: Reactants and Conditions for Alkylation Synthesis

Reactant 1 Reactant 2 Base (optional) Solvent Typical Condition
sec-Butylamine 3-Chloropropanenitrile Potassium Carbonate Acetonitrile Reflux
sec-Butylamine 3-Bromopropanenitrile Triethylamine Dichloromethane Room Temperature
sec-Butylamine 3-Propanenitrile Sulfonate Excess sec-Butylamine Tetrahydrofuran (THF) 0°C to Room Temp

This method provides a direct route to the target molecule, with the primary challenge being the potential for over-alkylation, where the product, this compound, reacts further with the alkylating agent. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Michael Addition of Amines to Acrylonitrile (B1666552) as a Synthetic Route

The Michael addition, or conjugate addition, represents one of the most efficient and widely used methods for the synthesis of β-amino nitriles. This reaction involves the addition of a nucleophile, in this case, sec-butylamine, to the β-carbon of an α,β-unsaturated carbonyl or nitrile compound, such as acrylonitrile. rsc.org The reaction is highly effective for forming the carbon-nitrogen bond at the 3-position of the propanenitrile backbone.

The reaction between sec-butylamine and acrylonitrile is typically exothermic and can often proceed without a catalyst, although it can be promoted by both acid and base. The lone pair of electrons on the nitrogen atom of sec-butylamine attacks the electron-deficient terminal carbon of the double bond in acrylonitrile. A subsequent proton transfer neutralizes the resulting zwitterionic intermediate to yield this compound. A similar synthetic strategy is employed for related compounds, such as 3-(phenylamino)propanenitrile. biosynth.com

Innovative and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This has led to innovative approaches for the synthesis of this compound that focus on reducing waste, minimizing energy consumption, and using safer reagents.

One-Pot Synthetic Procedures for this compound

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and sustainability. The Michael addition of sec-butylamine to acrylonitrile is inherently a one-pot process. Recent advancements in related fields have explored catalyst systems that enhance the efficiency of such one-pot procedures. For instance, the use of Montmorillonite KSF clay has been shown to effectively catalyze one-pot syntheses of α-aminonitriles, a strategy that highlights the potential for solid acid catalysts in related amino-nitrile preparations. organic-chemistry.org While a one-pot procedure involving Grignard reagents has been noted for producing α-amino nitriles, the Michael addition remains the most direct one-pot route for β-amino nitriles like the target compound. smolecule.com These procedures reduce the need for purification of intermediates, saving time, solvents, and energy, thereby aligning with the principles of green chemistry.

Catalytic Strategies in Amino-Nitrile Synthesis

The development of novel catalysts is at the forefront of creating more efficient and selective synthetic methods. For the synthesis of this compound via Michael addition, both biocatalysts and transition metal catalysts have shown promise.

A notable innovation is the use of lipase (B570770) B from Candida antarctica to catalyze the Michael-type addition of secondary amines to acrylonitrile. rsc.org This biocatalytic approach represents a significant step towards greener synthesis, as enzymes operate under mild conditions and offer high selectivity, widening the applicability of biocatalysts in organic synthesis. rsc.org

Furthermore, transition metal complexes have been investigated for their ability to catalyze Michael additions to acrylonitrile. Research has shown that N-bonded enolatoiron(II) and ruthenium(II) complexes can act as active intermediates for the catalytic Michael reaction of cyanoacetates with acrylonitrile, suggesting a pathway for metal-catalyzed additions of other nucleophiles. rsc.org These catalytic strategies offer the potential for higher yields, improved reaction rates, and greater control over the synthesis compared to non-catalytic methods.

Table 2: Innovative Catalytic Strategies for Amino-Nitrile Synthesis

Catalyst Reaction Type Substrates Key Finding Citation
Lipase B from Candida antarctica Michael Addition Secondary Amines + Acrylonitrile A novel enzymatic process that effectively catalyzes the addition, expanding the use of biocatalysts. rsc.org
Iron (II) and Ruthenium (II) Complexes Michael Addition Cyanoacetate + Acrylonitrile Metal complexes act as active intermediates, enabling a catalytic double-Michael reaction. rsc.org
Montmorillonite KSF Clay One-Pot Synthesis Aldehydes/Ketones + Amines + Cyanide Source An effective solid acid catalyst for the one-pot synthesis of α-aminonitriles. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 3 Sec Butylamino Propanenitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to both hydrolytic and reductive transformations, providing pathways to carboxylic acid derivatives and various amine analogues.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. chemguide.co.ukmasterorganicchemistry.comyoutube.comlibretexts.org This transformation can be catalyzed by either acid or base. In the context of 3-(sec-butylamino)propanenitrile, hydrolysis leads to the formation of 3-(sec-butylamino)propanoic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com The presence of the secondary amine in this compound means it will also be protonated under these conditions, forming an ammonium salt.

The presence of the amino group in β-aminonitriles can influence the rate of hydrolysis. solubilityofthings.com For instance, studies on related aminonitriles have shown that the reaction can be sensitive to the substitution pattern and the reaction conditions. solubilityofthings.com

Table 1: General Conditions for Hydrolysis of Nitriles

Hydrolysis TypeReagentsConditionsPrimary Product
Acid-CatalyzedDilute HCl or H₂SO₄Heat (reflux)Carboxylic Acid & Ammonium Salt
Base-CatalyzedAqueous NaOH or KOHHeat (reflux)Carboxylate Salt & Ammonia (B1221849)

Reductive Conversions to Amine Analogues

The reduction of the nitrile group is a primary method for the synthesis of amines. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable approach. researchgate.netnih.govbme.hubme.hu

The selective conversion of this compound to 3-(sec-butylamino)propan-1-amine, a primary amine, is a key transformation. Catalytic hydrogenation is widely employed for this purpose, utilizing catalysts such as Raney® Nickel, palladium on carbon (Pd/C), or cobalt-based catalysts. researchgate.netbme.hubme.huacs.org The choice of catalyst, solvent, and reaction conditions plays a crucial role in maximizing the yield of the primary amine and minimizing the formation of by-products. researchgate.netnih.govbme.hu For instance, the use of ammonia or a basic medium can suppress the formation of secondary and tertiary amines. bme.hu Raney® Nickel is a frequently used catalyst for the hydrogenation of nitriles to primary amines. acs.orgyoutube.com

Research on the hydrogenation of various nitriles has shown that high selectivity to the primary amine can be achieved under optimized conditions. For example, a process for the selective liquid-phase heterogeneous catalytic hydrogenation of nitriles to primary amines using a Pd/C catalyst in a biphasic solvent system with an acidic additive has been developed, achieving high selectivity and yield. bme.hu Similarly, cobalt catalysts have been shown to be effective for the hydrogenation of both aliphatic and aromatic nitriles to primary amines. bme.hu

A significant challenge in the reduction of nitriles is the formation of secondary and tertiary amine by-products. bme.hubme.hu This occurs through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. bme.hu The reaction mechanism involves the initial reduction of the nitrile to an imine intermediate, which can then either be further reduced to the primary amine or react with a primary amine to form a new imine that, upon reduction, yields a secondary amine. This process can continue to form tertiary amines.

The selectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions. researchgate.netnih.govbme.hu For example, studies have shown that the structure of atomically dispersed palladium catalysts can significantly influence the product selectivity, with single Pd atoms favoring the formation of secondary amines and Pd clusters promoting the formation of primary amines. nih.gov The use of additives like ammonia or bases is a common strategy to minimize the formation of these by-products by shifting the equilibrium away from the condensation reactions that lead to them. bme.hu

Table 2: Influence of Catalyst on Nitrile Hydrogenation Products

CatalystTypical Product SelectivityReference
Raney® NickelPrimary Amine (with ammonia) bme.huacs.org
Palladium on Carbon (Pd/C)Primary or Secondary/Tertiary Amines nih.govbme.hu
Cobalt (e.g., Co/SiO₂)Primary Amine bme.hu

Reactions Involving the Secondary Amine Functional Group

The secondary amine in this compound provides a reactive site for further molecular modifications, most notably through alkylation reactions.

Alkylation for Molecular Diversification

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides. ucalgary.ca This N-alkylation reaction is a fundamental method for the synthesis of tertiary amines and for introducing diverse molecular fragments onto the amine nitrogen. rsc.orgresearchgate.netmasterorganicchemistry.comrsc.org

The reaction of this compound with an alkyl halide would lead to the formation of a tertiary amine. A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to be highly effective and functional group tolerant, avoiding the formation of undesired quaternary ammonium salts. researchgate.net

A practical example of alkylation on a similar structure is the alkylation of N-(tert-butoxycarbonyl)-β³-amino nitriles. nih.gov In this case, the nitrogen is first protected with a Boc group, and then the α-carbon to the nitrile is deprotonated and alkylated. While this example involves C-alkylation, it highlights the synthetic utility of related aminonitrile scaffolds. For N-alkylation of this compound, the reaction would proceed by reacting the amine with an alkyl halide in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. ucalgary.ca This approach allows for the systematic modification of the amine, leading to a library of compounds with varied substituents, which can be valuable for structure-activity relationship studies in various applications.

Condensation Reactions in Complex Molecule Assembly

Condensation reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures through the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The bifunctional nature of this compound, containing both a nucleophilic secondary amine and an electrophilic nitrile group (after activation), makes it a prime candidate for participating in such transformations, particularly in the synthesis of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

Based on the known reactivity of similar β-aminonitriles, this compound is a potential substrate for a variety of condensation reactions leading to complex molecules. These reactions often involve the participation of both the amino and nitrile functionalities in a concerted or stepwise fashion to form new ring systems.

Hypothetical Condensation Reactions for Heterocycle Synthesis:

While direct experimental data for this compound is limited in the available literature, its participation in established synthetic methodologies for heterocycle formation can be postulated. For instance, in the presence of a suitable co-reactant, the secondary amine can act as a nucleophile, initiating a reaction cascade that culminates in cyclization involving the nitrile group.

One of the most versatile and widely employed methods for the synthesis of pyrimidine (B1678525) derivatives is the Biginelli reaction. wikipedia.orgmdpi.comresearchgate.net This one-pot multicomponent condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. wikipedia.org The fundamental mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimminium ion, which is then trapped by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) core. wikipedia.org Given that this compound contains a reactive amino group, it could potentially be utilized in Biginelli-like reactions or other multicomponent reactions to generate substituted pyrimidines or other heterocyclic systems. organic-chemistry.org

The general reactivity of β-aminonitriles suggests their utility in the synthesis of various heterocyclic systems, including pyridines and pyrimidines. nih.govacsgcipr.org Multicomponent reactions, in particular, offer an efficient pathway to complex molecules, where the β-aminonitrile can serve as a key building block. nih.gov

The following table outlines hypothetical condensation reactions where this compound could serve as a key reactant, based on established synthetic protocols for analogous compounds.

Reaction TypePotential Co-Reactant(s)Plausible Product Core StructureReaction Conditions (General)
Pinner Reaction followed by Cyclization Alcohol, Acid catalystImidate intermediate, leading to various heterocyclesAnhydrous acidic conditions
Gewald-Type Reaction Activated carbonyl compound, Elemental sulfurSubstituted aminothiopheneBasic catalyst
Multicomponent Pyridine Synthesis 1,3-Dicarbonyl compound, AldehydeDihydropyridine, subsequently oxidized to PyridineAcid or base catalysis, often with heating
Pyrimidine Synthesis (via amidine intermediate) Amidine forming reagent (e.g., orthoester)Substituted PyrimidineAcid catalysis, heating

It is important to note that the successful implementation of these reactions with this compound would require experimental validation and optimization of reaction conditions. The steric hindrance posed by the sec-butyl group might influence the reactivity of the secondary amine and, consequently, the reaction outcomes and yields. Further research is necessary to fully explore and document the synthetic potential of this compound in condensation reactions for the assembly of complex molecules.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Sec Butylamino Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(sec-butylamino)propanenitrile (C₇H₁₄N₂), both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the number and connectivity of all unique proton and carbon atoms.

In ¹H NMR, the molecule is expected to show distinct signals for the protons on the sec-butyl group and the propanenitrile backbone. The methine proton on the sec-butyl group, adjacent to the nitrogen, would appear as a complex multiplet. The ethyl and methyl protons of the sec-butyl group would also have characteristic shifts and splitting patterns. The two methylene (B1212753) groups of the propanenitrile chain would appear as triplets, while the secondary amine proton (N-H) would likely present as a broad singlet.

In ¹³C NMR, seven distinct carbon signals are predicted, corresponding to the seven carbon atoms in the molecule. The nitrile carbon (C≡N) would have a characteristic downfield shift, typically in the range of 115-125 ppm. The carbons directly bonded to the nitrogen atom would also be shifted downfield compared to simple alkanes.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH(CH₃)CH₂CH₃ ~2.5 - 2.8 Sextet or Multiplet
-NH- ~1.0 - 2.5 (variable) Broad Singlet
-NH-CH₂- ~2.7 - 2.9 Triplet
-CH₂-CN ~2.4 - 2.6 Triplet
-CH(CH₃)CH₂CH₃ ~1.2 - 1.5 Multiplet
-CH(CH₃)- ~1.0 - 1.2 Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-C≡N ~118 - 122
-CH(CH₃)CH₂CH₃ ~55 - 60
-NH-CH₂- ~45 - 50
-CH₂-CN ~15 - 20
-CH(CH₃)CH₂CH₃ ~28 - 33
-CH(CH₃) ~18 - 23

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostically useful would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band. The presence of the secondary amine (N-H) group would be confirmed by a weak to medium, sharp absorption band in the N-H stretch region. The C-H bonds of the aliphatic sec-butyl and propyl groups would also show strong, sharp stretching absorptions.

Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Nitrile C≡N stretch ~2240 - 2260 Medium, Sharp
Secondary Amine N-H stretch ~3300 - 3500 Weak to Medium
Alkane C-H stretch ~2850 - 2960 Strong, Sharp
Secondary Amine N-H bend ~1550 - 1650 Variable

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₇H₁₄N₂, giving it a molecular weight of approximately 126.2 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126.

The fragmentation of the molecular ion would likely proceed via cleavage of the C-C bonds, particularly alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a common pathway for amines. This would lead to the formation of stable carbocations. Loss of the ethyl group from the sec-butyl moiety (loss of 29 mass units) or loss of the entire sec-butyl group are also probable fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion
126 [C₇H₁₄N₂]⁺ (Molecular Ion)
111 [M - CH₃]⁺
97 [M - C₂H₅]⁺
84 [M - C₃H₆]⁺ (Loss of propene via rearrangement)
70 [M - C₄H₈]⁺ (Loss of butene via rearrangement)
56 [CH₂(CH₂)CN]⁺

Advanced Diffraction Techniques for Solid-State Structure

Advanced diffraction techniques, primarily single-crystal X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This analysis provides exact bond lengths, bond angles, and intermolecular interactions.

Currently, there are no publicly available crystal structure data for this compound. However, the technique has been successfully applied to simpler, related nitriles. For instance, the crystal structure of propionitrile (B127096) (CH₃CH₂CN) has been determined using synchrotron powder X-ray diffraction. This analysis revealed its crystal system and the precise arrangement of its atoms in the crystal lattice.

Should a suitable crystal of this compound be grown, X-ray diffraction would allow for:

Unambiguous confirmation of the molecular structure and connectivity.

Determination of the conformation of the sec-butyl group and the propanenitrile chain in the solid state.

Analysis of intermolecular interactions , such as hydrogen bonding involving the secondary amine's N-H group and the nitrile's nitrogen atom, which dictate the crystal packing.

Table of Compounds Mentioned

Compound Name
This compound
Propionitrile
Acrylonitrile (B1666552)
3-(Butylamino)propionitrile
3-(Propylamino)propionitrile
3-(Tert-butylamino)propanenitrile
sec-Butylamine (B1681703)
(S)-3-tert-Butylamino-1,2-propanediol

Computational Chemistry and Theoretical Investigations of 3 Sec Butylamino Propanenitrile

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose. These calculations can illuminate the distribution of electrons within 3-(sec-butylamino)propanenitrile, which is key to its chemical behavior.

Detailed research findings in this area would typically involve the calculation of several key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, these studies would generate an electrostatic potential map, visually representing the electron density around the molecule. For this compound, this would likely show a region of high electron density (negative potential) around the nitrogen atom of the nitrile group and the lone pair of the amino group, indicating their nucleophilic character. Conversely, areas of lower electron density (positive potential) would be expected around the hydrogen atoms.

The following table illustrates the type of data that would be generated from quantum mechanical calculations on the electronic structure of this compound. The values presented are hypothetical and serve as an example of typical results from such a study.

Table 1: Hypothetical Electronic Structure Data for this compound

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -8.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy 1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 9.7 eV Indicates chemical reactivity and kinetic stability.
Dipole Moment 3.5 D A measure of the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the sec-butyl and propyl groups in this compound means that the molecule can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations, which are those that lie at energy minima on the potential energy surface. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each step.

Building upon this, Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motions of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and the transitions between different stable states. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to monitor structural stability, the radius of gyration to assess the molecule's compactness, and the analysis of dihedral angles to track conformational changes. For this compound, MD simulations could reveal the flexibility of the alkyl chains and the hydrogen bonding capabilities of the amino group in different solvent environments.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, several reactions could be of interest, such as the hydrolysis of the nitrile group to a carboxylic acid or the reduction of the nitrile to a primary amine.

Theoretical studies of reaction mechanisms involve locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can provide detailed geometric and energetic information about these transient species.

For example, a computational study on the hydrolysis of this compound would model the approach of a water molecule or a hydroxide (B78521) ion to the carbon atom of the nitrile group. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This would provide a deep understanding of the reaction's feasibility and the factors that influence its rate.

Prediction of Spectroscopic Parameters and Properties

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for identifying and characterizing compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. These predicted spectra can be compared with experimental data to confirm the structure of this compound. The calculations would provide a list of chemical shifts for each unique hydrogen and carbon atom in the molecule.

Infrared Spectroscopy: The vibrational frequencies of a molecule can also be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode, such as the C≡N stretch of the nitrile group or the N-H stretch of the amine, can be identified and its frequency calculated. This provides a theoretical IR spectrum that can aid in the interpretation of experimental results.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's electronic structure and its color (or lack thereof).

The following table provides an example of what predicted ¹³C NMR data for this compound might look like. The chemical shifts are illustrative and would be calculated relative to a standard reference compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) (Illustrative)
C≡N 118.5
CH₂-CN 18.2
CH₂-NH 45.3
CH-NH (sec-butyl) 55.1
CH₂ (sec-butyl) 29.8
CH₃ (sec-butyl, ethyl side) 10.5
CH₃ (sec-butyl, methyl side) 19.4

Advanced Applications of 3 Sec Butylamino Propanenitrile

Role as a Core Building Block in Organic Synthesis

The presence of two distinct functional groups, the nitrile (-C≡N) and the sec-butylamino (-NH-CH(CH₃)CH₂CH₃) moieties, makes 3-(Sec-butylamino)propanenitrile a valuable precursor in the synthesis of more complex molecules. These groups can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Precursor in Pharmaceutical Research

In the realm of pharmaceutical research, amino-nitrile scaffolds are of significant interest. The dual functionality of this compound allows it to be a potential starting material for the synthesis of various nitrogen-containing heterocyclic compounds and chiral amines, which are common motifs in biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The secondary amine provides a site for alkylation, acylation, and other modifications to build molecular complexity. While the potential is clear, specific examples of commercial pharmaceuticals derived directly from this compound are not widely documented in publicly available literature.

Intermediate in Agrochemical Development

Contributions to Specialty Polymer and Material Synthesis

The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The reduction of the nitrile group to a primary amine would transform the molecule into N-sec-butyl-1,3-propanediamine. This resulting diamine can act as a monomer in the synthesis of specialty polyamides, polyimides, and other polymers. The sec-butyl group would introduce a degree of bulkiness and hydrophobicity to the polymer chain, potentially influencing properties such as solubility, thermal stability, and mechanical strength. Despite this potential, specific research detailing the synthesis and characterization of polymers derived from this compound is limited.

Potential in Material Science due to Amphiphilic Characteristics

The molecular structure of this compound, which combines a hydrophobic sec-butyl group with a hydrophilic amino-nitrile portion, gives it amphiphilic properties. This dual nature suggests its potential for use in various material science applications where interfacial activity is important.

Investigation as Surfactants and Emulsifiers

Amphiphilic molecules have the ability to lower the surface tension between two liquids or between a liquid and a solid, making them effective as surfactants and emulsifiers. The hydrophobic tail (sec-butyl group) of this compound would preferentially associate with nonpolar phases, while the hydrophilic head (amino-nitrile part) would interact with polar phases. This could enable the stabilization of emulsions and dispersions. However, to be a viable surfactant, a molecule typically requires a more pronounced hydrophilic-lipophilic balance. Detailed studies quantifying the surfactant properties of this compound, such as its critical micelle concentration (CMC) or its effectiveness in reducing interfacial tension, are not currently available in the scientific literature.

Table 1: Surfactant Property Data for this compound

PropertyValue
Critical Micelle Concentration (CMC)Data not available
Surface Tension ReductionData not available
Emulsification IndexData not available

Note: The lack of available data highlights the need for further research in this area.

Role in Self-Assembling Systems

Amphiphilic molecules can spontaneously organize into ordered structures, such as micelles, vesicles, or liquid crystals, in a process known as self-assembly. These self-assembled systems have a wide range of applications in drug delivery, nanotechnology, and materials science. The amphiphilic nature of this compound suggests that it or its derivatives could potentially form such structures. For instance, modification of the amino group to introduce more pronounced hydrophilic or hydrophobic moieties could tune its self-assembly behavior. As with its surfactant properties, experimental research on the self-assembling characteristics of this compound is not yet documented in the available literature.

Table 2: Research Findings on Self-Assembly of this compound

Research AreaFindings
Micelle FormationNo studies reported.
Vesicle FormationNo studies reported.
Liquid Crystal PhasesNo studies reported.

Note: This table indicates that the investigation of the self-assembling properties of this specific compound is a nascent field of study.

Explorations in Chemical Biology and Biomolecule Interactions

However, it is crucial to note that while these features suggest a potential for biological activity, specific studies detailing these interactions are limited. The scientific community has yet to publish in-depth research that would fully elucidate the role of this compound in the specialized field of chemical biology.

Studies on Binding Affinities with Biological Targets

Currently, there is a notable absence of published research and associated data tables focusing on the specific binding affinities of this compound with biological targets. Investigations into how this compound interacts with specific proteins, enzymes, or nucleic acids, and the quantitative measurement of these interactions (such as dissociation constants or IC50 values), are not available in the public domain.

For a comprehensive understanding, future research would need to employ various biophysical techniques to explore these potential interactions. Methodologies such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization could provide valuable data on the thermodynamics and kinetics of binding to specific biological targets.

Table 1: Hypothetical Research Plan for Determining Binding Affinities

Research Phase Objective Potential Techniques Anticipated Outcome
Target Identification To identify potential protein targets based on computational modeling and structural similarity to known ligands.Molecular Docking, In Silico ScreeningA ranked list of potential biological targets for this compound.
In Vitro Binding Assays To experimentally validate the predicted interactions and quantify binding affinity.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) SpectroscopyQuantitative data on binding constants (Kd), stoichiometry, and thermodynamics of interaction.
Functional Assays To determine the functional consequence of binding (e.g., inhibition or activation).Enzyme activity assays, cell-based reporter assaysUnderstanding the biological effect of the compound upon binding to its target.

It is important to reiterate that the above table represents a hypothetical research framework and is not based on existing experimental data for this compound.

Role in Probing Biological Pathways

The utility of a small molecule as a probe for biological pathways is contingent on its ability to specifically interact with and modulate a component of that pathway. Given the lack of established biological targets for this compound, its role in probing biological pathways has not been established.

In principle, a molecule like this compound could be chemically modified, for instance, by introducing a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), to facilitate the identification of its binding partners within a cellular context. Such studies, employing techniques like affinity chromatography or chemical proteomics, would be the first step in delineating any potential role in pathway elucidation. Without such foundational research, any discussion of its application in probing biological pathways remains speculative.

Mechanistic Insights into Reactions of 3 Sec Butylamino Propanenitrile

Detailed Mechanisms of Nitrile Hydrogenation

The catalytic hydrogenation of nitriles is a fundamental process for the synthesis of amines. benthamdirect.comresearchgate.net The reaction of 3-(sec-butylamino)propanenitrile, in particular, can lead to the formation of primary, secondary, and tertiary amines, with the product distribution being highly dependent on the catalyst and reaction conditions. researchgate.net

Surface Reactions on Heterogeneous Catalysts

The heterogeneous catalytic hydrogenation of nitriles is a complex process involving a series of surface reactions. benthamdirect.comresearchgate.net The mechanism is thought to proceed through the initial hydrogenation of the nitrile to a primary imine intermediate. acs.org This intermediate can then either be further hydrogenated to the primary amine or undergo condensation with another amine molecule, ultimately leading to secondary and tertiary amines. acs.orgrsc.org

The nature of the metal catalyst plays a significant role in the reaction pathway. For instance, on palladium or platinum catalysts, the prevailing surface intermediates are believed to be aminocarbene complexes and aldimines, which are coordinated to the metal surface through the π-system of the C=N double bond and/or the nitrogen lone pair. benthamdirect.comresearchgate.net In contrast, hydrogenation on cobalt or nickel surfaces is more likely to involve the formation of nitrene intermediates. benthamdirect.comresearchgate.net This difference in intermediate formation provides a compelling explanation for the observed selectivity differences between these metal catalysts in the hydrogenation of nitriles to primary amines. benthamdirect.comresearchgate.net

The reaction pathway for the hydrogenation of a related compound, 3-phenylpropionitrile (B121915) (PPN), over a palladium on carbon catalyst has been studied, providing a probable model for this compound. The initial step is the formation of the corresponding primary imine, which is then hydrogenated to the primary amine. However, side reactions can occur, such as the condensation of the primary amine with the imine intermediate to form a secondary amine. nih.gov

Table 1: Proposed Intermediates in Nitrile Hydrogenation on Different Catalysts

Catalyst MetalPredominant Surface IntermediatesReference
Palladium (Pd)Aminocarbene complexes, Aldimines benthamdirect.comresearchgate.net
Platinum (Pt)Aminocarbene complexes, Aldimines benthamdirect.comresearchgate.net
Cobalt (Co)Nitrene intermediates benthamdirect.comresearchgate.netacs.org
Nickel (Ni)Nitrene intermediates benthamdirect.comresearchgate.net

Role of Intermediates in Product Selectivity

The selectivity of nitrile hydrogenation is critically influenced by the fate of the primary imine intermediate. acs.org To achieve high selectivity towards the primary amine, the hydrogenation of the primary imine must be favored over its condensation with an amine. acs.org

Several factors can influence this selectivity:

Catalyst Type: As mentioned, the choice of metal catalyst can direct the reaction towards the formation of specific intermediates, thereby influencing the final product distribution. benthamdirect.comresearchgate.net For instance, cobalt catalysts are often recommended when primary amines are the desired product. acs.org

Reaction Conditions: Temperature, pressure, and solvent can all impact the rates of the competing hydrogenation and condensation reactions. researchgate.net

Additives: The use of acidic additives can help to suppress the formation of byproducts. For example, in the hydrogenation of 3-phenylpropionitrile, an acidic additive was used to form a salt with the primary amine product, thereby reducing its availability for side reactions. nih.gov

The general reaction scheme for nitrile hydrogenation leading to a mixture of amines can be summarized as follows:

Nitrile Hydrogenation to Primary Imine: R-C≡N + H₂ → R-CH=NH

Primary Imine Hydrogenation to Primary Amine: R-CH=NH + H₂ → R-CH₂-NH₂

Condensation to Secondary Imine: R-CH=NH + R-CH₂-NH₂ → (R-CH₂-)₂N=CH-R + NH₃

Secondary Imine Hydrogenation to Secondary Amine: (R-CH₂-)₂N=CH-R + H₂ → (R-CH₂-)₃N

This complex interplay of reactions highlights the challenges in achieving high selectivity in nitrile hydrogenation.

Mechanistic Aspects of Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the secondary amine functionality can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound or other Michael acceptors. masterorganicchemistry.comorganic-chemistry.org

The mechanism of the Michael addition of an amine involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the sec-butylamino group attacks the β-carbon of the α,β-unsaturated system. This is a conjugate addition, driven by the electrophilic nature of the β-carbon due to the electron-withdrawing effect of the activating group (e.g., carbonyl, nitrile). masterorganicchemistry.combyjus.com

Formation of an Enolate Intermediate: The attack of the amine results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen (or nitrogen) of the activating group. byjus.com

Protonation: The enolate intermediate is then protonated, typically by the solvent or a proton source added during workup, to yield the final Michael adduct. byjus.com

Table 2: General Steps in the Michael Addition of an Amine

StepDescription
1The amine nucleophile attacks the β-carbon of the Michael acceptor.
2A resonance-stabilized enolate intermediate is formed.
3The enolate intermediate is protonated to give the final product.

This reaction is a powerful tool for the synthesis of more complex molecules, allowing for the introduction of the this compound moiety onto a variety of substrates.

Intramolecular Cyclization and Rearrangement Mechanisms

One plausible intramolecular reaction is the cyclization to form a lactam. This would likely require initial hydrolysis of the nitrile group to a carboxylic acid or an amide, followed by an intramolecular nucleophilic attack of the secondary amine onto the carbonyl carbon. The feasibility of this reaction would depend on the ring size of the resulting lactam and the reaction conditions employed.

Rearrangement reactions of aminonitriles are also conceivable, though less common. Under certain conditions, such as in the presence of strong acids or bases, rearrangements involving the migration of the sec-butyl group or other parts of the molecule could potentially occur. However, without specific experimental data, these possibilities remain speculative.

Catalytic Strategies for the Synthesis and Transformation of 3 Sec Butylamino Propanenitrile

Heterogeneous Catalysis in Nitrile Reduction and Alkylation

Heterogeneous catalysis is a cornerstone in the industrial synthesis of amines from nitriles due to the ease of catalyst separation and recycling. thieme-connect.de The hydrogenation of nitriles is a primary route for producing amines, but controlling the selectivity to obtain the desired primary, secondary, or tertiary amine is a critical challenge. researchgate.netbme.hu The reaction often proceeds through a highly reactive imine intermediate, which can lead to the formation of secondary and tertiary amines as by-products. bme.hu

The synthesis of 3-(sec-butylamino)propanenitrile can be envisioned through two main heterogeneous catalytic routes: the reductive amination of a suitable keto-nitrile precursor or the direct alkylation of 3-aminopropanenitrile (B50555) with a sec-butyl halide. More commonly, the reduction of a nitrile is a key step.

Development and Optimization of Transition Metal Catalysts

The choice of transition metal is a determining factor in the activity and selectivity of nitrile hydrogenation. bme.hu Metals such as palladium, platinum, nickel, and cobalt are frequently employed for this transformation. acsgcipr.orglibretexts.org Rhodium and ruthenium have also demonstrated high efficacy. thieme-connect.de

Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C), are effective for the hydrogenation of nitriles. bme.huacsgcipr.org They can be used in transfer hydrogenation protocols, for instance, using ammonium (B1175870) formate (B1220265) as a hydrogen donor, which allows for mild reaction conditions. bme.hu

Nickel (Ni) and Cobalt (Co): Base metal catalysts like Raney Nickel and Raney Cobalt are widely used, especially in industrial applications, for the reduction of nitriles. acsgcipr.org Recent research has focused on the crystal phase of cobalt nanoparticles, with studies showing that hexagonal close-packed (hcp) Co nanoparticles can exhibit higher catalytic performance and selectivity towards primary amines compared to face-centered cubic (fcc) nanoparticles under mild conditions. acs.org

Rhodium (Rh) and Ruthenium (Ru): These precious metals are highly active catalysts. Ruthenium complexes, in particular, have received significant attention for their excellent performance and selectivity in nitrile reduction. thieme-connect.de Supported ruthenium catalysts are also effective for this purpose. bme.hu

Table 1: Comparison of Transition Metal Catalysts for Nitrile Hydrogenation

Catalyst Type Common Metals Typical Support Key Advantages Reference
Precious Metal Pd, Pt, Rh, Ru Carbon, Alumina (B75360), Silica High activity, Mild conditions acsgcipr.org, thieme-connect.de, bme.hu

Influence of Catalyst Supports and Promoters

A study on the continuous-flow hydrogenation of nitriles to primary amines highlighted the effectiveness of a polysilane/SiO₂-supported palladium catalyst. nih.gov The results suggested that while the polysilane was crucial for maintaining catalyst activity over a long duration (over 300 hours), the SiO₂ support contributed significantly to the improved selectivity. nih.gov In another example, palladium supported on alumina (Pd/Al₂O₃) was used in a cascade process for the synthesis of an intermediate for the drug Cinacalcet, demonstrating the support's role in catalyst recovery and reuse. nih.gov The chemical nature of the support can influence the reaction pathway and help prevent catalyst deactivation. bme.hu

Promoters are sometimes added to the catalyst formulation to enhance activity, selectivity, or stability. For cobalt-based catalysts in Fischer-Tropsch synthesis, a field with parallels to nitrile hydrogenation, various promoters are used to modify the catalyst's structure and function. acs.org

Solvent and Reaction Condition Optimization for Selectivity

Controlling reaction conditions such as temperature, pressure, and solvent is crucial for directing the outcome of nitrile hydrogenations. researchgate.net Generally, lower temperatures and higher pressures favor the formation of primary amines by minimizing side reactions. bme.hu

The choice of solvent can have a profound impact on selectivity. A process using a 10% Pd/C catalyst in a mixture of two immiscible solvents (e.g., water/dichloromethane) in the presence of a mildly acidic additive (NaH₂PO₄) achieved excellent selectivity (95%) for the primary amine under mild conditions (30 °C, 6 bar). researchgate.net The theory is that the primary amine product is protonated by the acidic additive, rendering it water-soluble and extracting it into the aqueous phase, which reduces its chances of participating in secondary reactions. bme.hu In the synthesis of 3-(3-Cyanophenyl)propanol, methanol (B129727) was used as the solvent for the hydrogenation of the precursor over a 10% palladium on charcoal catalyst. prepchem.com

Table 2: Effect of Reaction Conditions on Nitrile Hydrogenation Selectivity

Parameter Condition Effect on Primary Amine Selectivity Reference
Temperature Lower Temperature (e.g., 25-50 °C) Generally Increases Selectivity bme.hu
Pressure Higher Hydrogen Pressure (e.g., >8 bar) Generally Increases Selectivity bme.hu
Solvent System Biphasic (Water/Organic) with Acid High Selectivity researchgate.net

Homogeneous Catalysis in Functional Group Transformations

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of high selectivity and activity under mild conditions, largely due to their well-defined active sites. thieme-connect.de For the reduction of nitriles, complexes of iridium, rhodium, and ruthenium have been explored. thieme-connect.de

Ruthenium complexes featuring phosphine (B1218219) ligands, such as RuCl₃·xH₂O/Ph₃P, have been used for the reductive alkylation of benzonitriles with alcohols. thieme-connect.de Another notable system involves (cycloocta-1,5-diene)bis(η³-2-methylallyl)ruthenium(II) with ligands like 1,1′-bis(diphenylphosphino)ferrocene, which can reduce a variety of nitriles with excellent yield and selectivity for the primary amine. thieme-connect.de The development of ruthenium–N-heterocyclic carbene catalysts has also provided a selective method for reducing C≡N bonds. thieme-connect.de

While homogeneous systems provide excellent selectivity, their industrial application can be hampered by the difficulty and cost associated with separating the catalyst from the product. thieme-connect.de

Organocatalysis and Biocatalysis in Amino-Nitrile Chemistry

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis.

Organocatalysis , which uses small organic molecules as catalysts, has become a dominant approach in synthetic chemistry. mdpi.com For the synthesis of α-aminonitriles, the Strecker reaction is a classic and effective method. researchgate.net Organocatalysts have been successfully applied to promote Strecker-type reactions, providing an environmentally benign route that avoids the use of toxic metals. mdpi.com For instance, primary amino acids and their derivatives have been shown to provide unique reactivity and stereoselectivity in asymmetric reactions. nih.gov While much of the research focuses on α-aminonitriles, the principles can be extended to other amino-nitrile structures. L-proline nitrile and L-valine nitrile have been investigated as organocatalysts themselves for aldol (B89426) reactions. whiterose.ac.uk

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally friendly conditions. While specific biocatalytic routes for this compound are not extensively documented, the functional groups within the molecule are amenable to enzymatic transformations. For example, nitrilase enzymes could potentially be used for the selective hydrolysis of the nitrile group to a carboxylic acid or an amide. Likewise, transaminases or other enzymes could be involved in the synthesis or modification of the amine moiety. The use of lipases to perform regioselective acylations on complex molecules demonstrates the potential for enzymes to handle intricate chemical steps. nih.gov

Future Research Directions and Unexplored Avenues for 3 Sec Butylamino Propanenitrile

Development of Sustainable and Efficient Synthetic Routes

The traditional synthesis of aminonitriles, often via the Strecker reaction, is effective but can involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic methodologies for 3-(sec-butylamino)propanenitrile.

Key areas for investigation include:

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of green chemistry. Research into catalysts like indium powder in water or clay-supported iron(III) chloride (EPZG) for the one-pot, three-component synthesis of aminonitriles has shown promise. nih.govnih.gov Future studies could focus on optimizing these catalysts for the specific synthesis of this compound, aiming for high yields under mild, solvent-free, or aqueous conditions.

Atom-Economical Approaches: Maximizing the incorporation of all starting material atoms into the final product is a key principle of green chemistry. nih.gov Future synthetic strategies should aim to improve the atom economy of this compound synthesis. This could involve exploring cascade reactions or alternative synthetic pathways that minimize the formation of byproducts. nih.gov

Alternative Cyanide Sources: The use of toxic cyanide sources like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) is a significant drawback of many current methods. rsc.org Research into safer, solid, or in-situ generated cyanide sources is a critical area for future exploration. rsc.orgorganic-chemistry.org The development of methods that utilize non-toxic cyanide precursors would represent a major advance in the sustainable production of this compound.

Research DirectionFocusPotential Impact
Green CatalysisDevelopment of recyclable, non-toxic catalysts for the synthesis of this compound.Reduced environmental impact and lower production costs.
Atom EconomyDesign of synthetic routes that maximize the incorporation of starting materials into the final product.Increased efficiency and reduced waste generation.
Safer ReagentsExploration of alternative, less hazardous cyanide sources.Improved safety for laboratory and industrial-scale synthesis.

Broadening the Scope of Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a versatile nitrile group, offers a rich landscape for chemical derivatization. While basic transformations like hydrolysis and reduction are known, future research should explore more complex and novel chemical transformations. smolecule.com

Potential avenues for investigation include:

Synthesis of Heterocyclic Scaffolds: Aminonitriles are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. bohrium.comresearchgate.netuni-mainz.de Future work could investigate the cyclization reactions of this compound and its derivatives to generate novel heterocyclic systems.

Polymer Chemistry: The use of aminonitriles as monomers for the synthesis of functional polymers is an emerging area. rsc.orgrsc.org The sec-butylamino and nitrile functionalities of this compound could be exploited to create polymers with unique properties, such as tailored solubility, thermal stability, or chelating abilities. rsc.orgrsc.org

Cascade Reactions: The dual functionality of this compound makes it an ideal candidate for use in cascade reactions, where multiple chemical transformations occur in a single pot. This approach can significantly increase synthetic efficiency. nih.gov Research into designing cascade sequences initiated by either the amine or nitrile group could lead to the rapid assembly of complex molecules.

Transformation TypePotential ProductsResearch Focus
Cyclization ReactionsImidazoles, pyrazines, and other N-heterocyclesExploring reaction conditions and catalysts to control regioselectivity and yield.
PolymerizationPoly(α-aminonitriles) and related polymersInvestigating the polymerization of this compound and the properties of the resulting materials.
Cascade ReactionsComplex polycyclic and functionalized moleculesDesigning efficient one-pot transformations that leverage the dual reactivity of the molecule.

Application of Advanced Analytical Techniques for Deeper Understanding

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. While standard analytical techniques like NMR and mass spectrometry are used for basic characterization, advanced methods can provide deeper insights.

Future analytical research should focus on:

Chiral Analysis and Separation: As this compound is a chiral molecule, the development of robust methods for the enantioselective synthesis and analysis of its stereoisomers is essential, particularly if it is to be investigated for biological applications. mdpi.comnih.gov

In-situ Reaction Monitoring: Techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy could be employed to monitor the kinetics and mechanisms of reactions involving this compound in real-time. This would provide valuable data for optimizing reaction conditions and understanding reaction pathways.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the conformational preferences, reactivity, and spectroscopic properties of this compound. These theoretical studies can complement experimental work and guide the design of new experiments.

Analytical TechniqueInformation GainedResearch Application
Chiral ChromatographyEnantiomeric purity and separation of stereoisomersDevelopment of stereoselective syntheses and biological activity studies.
In-situ SpectroscopyReal-time reaction kinetics and mechanistic insightsOptimization of synthetic procedures and discovery of new reactions.
Computational ChemistryMolecular structure, reactivity, and spectroscopic predictionsGuiding experimental design and interpreting analytical data.

Exploration of Novel Applications in Interdisciplinary Fields

The unique combination of a secondary amine and a nitrile group, along with its amphiphilic character, suggests that this compound could find applications in a variety of interdisciplinary fields. smolecule.com

Promising areas for future investigation include:

Medicinal Chemistry: Aminonitriles are known to be important intermediates and structural motifs in various biologically active compounds, including enzyme inhibitors and antihyperglycemic agents. bohrium.comresearchgate.net Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.

Materials Science: The amphiphilic nature of this compound, with its hydrophobic sec-butyl group and hydrophilic aminonitrile moiety, suggests potential applications as a surfactant, emulsifier, or a building block for self-assembling materials. smolecule.com

Agrochemicals: The aminonitrile scaffold is present in some pesticidal compounds. bohrium.comresearchgate.net The synthesis and screening of derivatives of this compound for herbicidal, insecticidal, or fungicidal activity could uncover new agrochemical leads.

Interdisciplinary FieldPotential ApplicationResearch Focus
Medicinal ChemistryScaffolds for drug discoverySynthesis of libraries of derivatives and screening for biological activity.
Materials ScienceSurfactants, emulsifiers, self-assembling materialsInvestigation of the surface-active properties and self-assembly behavior of the molecule and its polymers.
AgrochemicalsDevelopment of new pesticidesSynthesis and evaluation of the biological activity of derivatives against various pests and weeds.

Q & A

Basic: What are the key structural features and synthetic routes for 3-(sec-butylamino)propanenitrile?

Answer:
this compound (C₇H₁₃N₂) features a propanenitrile backbone with a sec-butylamino group (-NH-CH(CH₂)CH₂CH₃) attached to the second carbon. Its oxalate salt (C₉H₁₆N₂O₄) is also documented, enhancing stability for research applications .

Synthetic Routes:

  • Route 1: Nucleophilic substitution between acrylonitrile and sec-butylamine under basic conditions (e.g., K₂CO₃), followed by purification via distillation or crystallization .
  • Route 2: Formation of the oxalate salt via reaction with oxalic acid to improve crystallinity for structural analysis .

Key Considerations:

  • Control reaction temperature (40–60°C) to minimize side reactions like polymerization.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine group .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Structural Confirmation:

  • NMR Spectroscopy: ¹H/¹³C NMR to resolve the sec-butyl chain (e.g., δ ~1.2 ppm for CH₃ groups) and nitrile signal (δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 139.2 (M+H⁺) for the free base and 216.24 g/mol for the oxalate salt .

Purity Assessment:

  • HPLC: Reverse-phase C18 column with UV detection at 210–220 nm .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Answer:
Methodology:

Substituent Variation: Synthesize analogs with modified alkyl/aryl groups (e.g., replacing sec-butyl with cyclobutylmethyl or benzyl) .

Biological Assays: Test enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity using standardized protocols .

Example SAR Table:

SubstituentLipophilicity (logP)Enzyme Inhibition (%)
sec-Butyl (Parent)1.845 ± 3
Cyclobutylmethyl 2.162 ± 5
4-Fluorophenyl 2.578 ± 4

Key Insight: Increased lipophilicity correlates with enhanced enzyme inhibition due to improved membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Steps to Address Discrepancies:

Standardize Assay Conditions:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control pH/temperature .
  • Validate purity (>98% via HPLC) to exclude impurities as confounding factors .

Mechanistic Replication:

  • Repeat enzyme kinetics (e.g., Km/Vmax for cytochrome P450 inhibition) across labs .

Computational Modeling:

  • Perform molecular docking to confirm binding affinity variations due to stereochemistry (e.g., sec-butyl vs. tert-butyl) .

Case Study: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or culture media composition .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:
Proposed Mechanisms:

  • Enzyme Inhibition: The nitrile group acts as a electrophilic warhead, forming covalent bonds with cysteine residues in cytochrome P450 enzymes .
  • Receptor Modulation: The sec-butyl chain enhances hydrophobic interactions with allosteric pockets in G-protein-coupled receptors (GPCRs) .

Experimental Validation:

  • Kinetic Studies: Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Answer:
Optimization Strategies:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Yield Data:

ConditionYield (%)Purity (%)
K₂CO₃, DMF, 50°C7295
TBAB, Toluene, 60°C8897

Note: Scale-up requires careful control of exothermic reactions to prevent decomposition .

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Feasible Synthetic Routes

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3-(Sec-butylamino)propanenitrile

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